2-Amino-2',4'-difluoroacetophenone
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Overview
Description
2-Amino-2’,4’-difluoroacetophenone is an organic compound with the chemical formula C8H7F2NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2’,4’-difluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 2-Amino-2’,4’-difluoroacetophenone involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2’,4’-difluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-2’,4’-difluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and difluoro groups can enhance its binding affinity and specificity for certain molecular targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2’,6’-difluoroacetophenone
- 2-Amino-4’-fluoroacetophenone
- 2-Amino-2’,4’,6’-trifluoroacetophenone
Uniqueness
2-Amino-2’,4’-difluoroacetophenone is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The difluoro substitution pattern can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXLIJNSXGMBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476745 |
Source
|
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643029-92-9 |
Source
|
Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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